molecular formula C10H11ClN2O3 B1356090 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid CAS No. 59587-01-8

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Cat. No. B1356090
CAS RN: 59587-01-8
M. Wt: 242.66 g/mol
InChI Key: RXKVDCNQFKONLD-UHFFFAOYSA-N
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Description

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid is a chemical compound with the CAS Number 59587-01-8 . It is used in various scientific studies due to its unique properties, making it suitable for diverse applications, including drug discovery, organic synthesis, and material science.


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid is represented by the linear formula C10H11ClN2O3 . The InChI code is 1S/C10H11ClN2O3/c1-13(2)10(16)12-6-3-4-7(9(14)15)8(11)5-6/h3-5H,1-2H3,(H,12,16)(H,14,15) .


Physical And Chemical Properties Analysis

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid is a solid at room temperature . It has a molecular weight of 242.66 . The compound should be stored in a dry environment .

Scientific Research Applications

Polymorphism and Co-crystal Formation

Research has demonstrated the significance of polymorphism and co-crystal formation in compounds like 2-((2,6-Dichlorophenyl)amino)benzoic acid, which is closely related to 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid. These studies provide insight into the structural and chemical versatility of such compounds, which is critical for developing new pharmaceutical formulations and enhancing drug delivery mechanisms (Zhoujin et al., 2022).

Intermediate in Therapeutic Synthesis

Compounds like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid serve as key intermediates in synthesizing therapeutic agents, notably SGLT2 inhibitors for diabetes therapy. This highlights the role of similar compounds in the pharmaceutical industry for the synthesis of complex drugs (Zhang et al., 2022).

Antibacterial Activity

Derivatives of benzoic acid, including those with chloro-dimethylamino structures, have been studied for their potential antibacterial properties. This research is crucial for developing new antibacterial agents and understanding the structure-activity relationships of these compounds (Parekh et al., 2005).

Antiviral and Immune Boosting Properties

Research on compounds like 2-Chloro-4-nitrobenzoic acid, similar in structure to the chemical , reveals their potential as antiviral agents and immune response enhancers. These findings open new avenues for drug development, especially in treating HIV and immune deficiency diseases (Oruganti et al., 2017).

Development of Organic Sensitizers

Studies on compounds such as N,N-dimethyl-4-vinyl aniline derivatives, related to 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, have shown promise in developing metal-free organic dyes for applications like dye-sensitized solar cells (DSSC). This research contributes significantly to the field of renewable energy and organic electronics (Naik et al., 2018).

Metal Ion Complexation for Biological Activity

The complexation of similar compounds with metal ions has been explored for their potential biological activities, including antibacterial and antifungal properties. Such studies are essential for discovering new therapeutic agents and understanding the role of metal ion complexes in biological systems (Jaber et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-4-(dimethylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-13(2)10(16)12-6-3-4-7(9(14)15)8(11)5-6/h3-5H,1-2H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKVDCNQFKONLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028382
Record name 2-Chloro-4-(dimethylcarbamoylamino)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

CAS RN

59587-01-8
Record name CGA-15140
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Record name 2-Chloro-4-(dimethylcarbamoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-[(dimethylcarbamoyl)amino]benzoic acid
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